Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid
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Overview
Description
Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid is a compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Trifluoroacetic acid (TFA)
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amines
Substitution: Halogenated or nitrated benzothiophenes
Scientific Research Applications
Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cancer, and microbial infections by modulating the activity of key proteins and enzymes.
Comparison with Similar Compounds
Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C15H17NO4S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H17NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-8-21-11-7-5-4-6-9(10)11/h4-8,12H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
IZFXZXAOONUHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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